N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-carboxamide
Description
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-carboxamide is a thiophene-derived carboxamide featuring a phenyl ring substituted with a morpholine-linked oxoethyl group. Although direct data on its synthesis or properties are absent in the provided evidence, structurally related compounds (e.g., morpholine-thioxoacetamides, thiophene-carboxanilides) offer insights into its likely characteristics .
Properties
IUPAC Name |
N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-16(19-7-9-22-10-8-19)12-13-3-5-14(6-4-13)18-17(21)15-2-1-11-23-15/h1-6,11H,7-10,12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLJQPGKQZBUTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
Ethylcarbodiimide (EDC) is widely employed for activating carboxylic acids, facilitating nucleophilic attack by amines. In a representative procedure, 4-[2-(morpholin-4-yl)-2-oxoethyl]aniline (1.0 equiv) and thiophene-2-carboxylic acid (1.1 equiv) are dissolved in dimethyl sulfoxide (DMSO) with EDC (1.2 equiv) as the coupling agent. The reaction proceeds at room temperature for 12 hours, yielding the crude amide. Purification via reversed-phase HPLC achieves >95% purity, though yields vary between 60–75% depending on steric hindrance.
Uronium-Based Activation
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) offers superior efficiency in challenging couplings. For instance, HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in acetonitrile enable rapid amidation at 25°C within 2 hours. This method achieves yields exceeding 85% for analogous thiophene carboxamides, attributed to enhanced electrophilicity of the activated carboxylate.
Table 1: Comparison of Amide Coupling Methods
| Method | Reagents | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| EDC-mediated | EDC, DMSO | DMSO | 12 | 60–75 | 95 |
| HATU-mediated | HATU, DIPEA | Acetonitrile | 2 | 85–90 | 98 |
Synthesis of Morpholine-Containing Intermediates
The 4-[2-(morpholin-4-yl)-2-oxoethyl]aniline intermediate is synthesized via nucleophilic substitution or Friedel-Crafts acylation.
Nucleophilic Substitution
Patent literature describes reacting 4-aminophenethyl bromide with morpholine under basic conditions. In a typical procedure, morpholine (1.5 equiv) and potassium carbonate (2.0 equiv) in tetrahydrofuran (THF) at 60°C for 6 hours yield the secondary amine. Subsequent oxidation with manganese dioxide (MnO₂) in dichloromethane introduces the ketone group, achieving 70% conversion.
Friedel-Crafts Acylation
Alternative routes employ Friedel-Crafts acylation using boron trifluoride (BF₃) as a Lewis acid. 4-Aminophenylacetic acid is treated with morpholine in the presence of BF₃·Et₂O (0.1 equiv) at 0°C, followed by gradual warming to 25°C. This one-pot method avoids isolation of intermediates but requires careful pH control to prevent over-acylation.
Coupling Reactions and Optimization
Sequential Alkylation-Amidation
A two-step protocol first alkylates 4-nitrophenol with chloroacetyl chloride, followed by morpholine substitution. Reduction of the nitro group to an amine (H₂/Pd-C, 90% yield) precedes amide coupling with thiophene-2-carboxylic acid. This approach circumvents stability issues with aniline intermediates but introduces additional purification steps.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics. For example, combining 4-[2-(morpholin-4-yl)-2-oxoethyl]aniline and thiophene-2-carbonyl chloride in N-methylpyrrolidone (NMP) under microwave conditions (150°C, 20 minutes) achieves 92% yield, reducing reaction time tenfold compared to conventional heating.
Purification and Characterization Techniques
Chromatographic Resolution
Chiral chromatography resolves enantiomers when stereocenters are present. Using a Chiralpak IC column (4.6 × 250 mm, 5 µm) with hexane:isopropanol (80:20) at 1.0 mL/min, enantiomeric excess (ee) >98% is achieved for structurally related compounds. X-ray crystallography confirms absolute configuration, as demonstrated for analogous thiophene carboxamides.
Spectroscopic Validation
-
Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion at m/z 346.0987 ([M+H]⁺), matching the theoretical exact mass.
-
NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals: δ 8.45 (s, 1H, NH), 7.75–7.65 (m, 4H, Ar-H), 4.25 (s, 2H, CH₂CO), 3.60–3.55 (m, 4H, morpholine), 2.45–2.40 (m, 4H, morpholine).
Table 2: Key NMR Assignments
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Amide NH | 8.45 | Singlet | 1H |
| Thiophene C3-H | 7.75 | Doublet | 1H |
| Morpholine CH₂ | 3.60 | Multiplet | 4H |
| Aromatic CH₂CO | 4.25 | Singlet | 2H |
Scale-Up and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-carboxamide has shown biological activity in various assays. It can act as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms and developing new therapeutic agents.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of various chemicals and materials. Its versatility and reactivity make it valuable in the synthesis of new materials with unique properties.
Mechanism of Action
The mechanism by which N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physical Properties of Comparable Compounds
Key Observations:
Morpholine Derivatives : Compounds with morpholine substituents (e.g., 2k, 6a, 6b) exhibit high melting points (>230°C), suggesting strong intermolecular interactions and crystalline stability . The target compound likely shares this trend.
Thiophene vs.
Substituent Effects :
- Halogens : Chloro- or bromo-substituents (e.g., 6a, 6b) increase lipophilicity, which could enhance membrane permeability .
- Nitro Groups : The nitro-substituted analog () shows a very high melting point (397°C), attributed to strong dipolar interactions and planar molecular packing .
Crystallographic and Spectroscopic Data
- Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide (), dihedral angles between benzene and thiophene rings (8.5–13.5°) influence molecular packing and stability . The target compound’s phenyl-morpholinyl-oxoethyl substituent may introduce greater torsional flexibility.
- Hydrogen Bonding : Weak C–H⋯O/S interactions dominate in nitro-substituted analogs, while morpholine derivatives (e.g., 2k) may form stronger hydrogen bonds via the morpholine oxygen .
Future Research Priorities :
Experimental determination of melting point, solubility, and biological activity.
Crystallographic studies to elucidate conformational preferences.
Optimization of synthetic routes for scalable production, drawing from ’s large-scale morpholine-acetamide protocols .
Q & A
Q. How can synergistic effects with other therapeutics be evaluated?
- Methodological Answer :
- Combination index (CI) : Calculate using Chou-Talalay method (CI <1 indicates synergy) .
- Transcriptomics : RNA-seq to identify pathways upregulated in combination vs. monotherapy .
- In vivo efficacy : Co-administer with standard drugs (e.g., cisplatin) in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
